molecular formula C6H5BrN2O3 B3116658 Methyl 3-hydroxy-6-bromopyrazine-2-carboxylate CAS No. 21874-61-3

Methyl 3-hydroxy-6-bromopyrazine-2-carboxylate

Cat. No. B3116658
CAS RN: 21874-61-3
M. Wt: 233.02 g/mol
InChI Key: HHFMFCVOODVACN-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxy-6-bromopyrazine-2-carboxylate” is a chemical compound that has been used in the synthesis of Favipiravir , an antiviral drug . It is a key intermediate in the synthesis process .


Synthesis Analysis

The compound can be synthesized from ethyl acetate, which is removed by distillation under reduced pressure . The yield of this synthesis process is 92.7%, resulting in a gray solid .


Molecular Structure Analysis

The molecular formula of “Methyl 3-hydroxy-6-bromopyrazine-2-carboxylate” is C6H6BrN3O2 . The 1H-NMR (400 MHz, DMSO-d6) is d 8.40 (s, 1H), 3.85 (s, 3H) and the 13CNMR (101 MHz, DMSO-d6) is d 163.20, 157.11, 143.89,134.81, 122.06, 52.43 .


Chemical Reactions Analysis

In the synthesis of Favipiravir, “Methyl 3-hydroxy-6-bromopyrazine-2-carboxylate” is a key intermediate . It is crucial for the successful preparation of 3,6-dichloropyrazine-2-carbonitrile .


Physical And Chemical Properties Analysis

“Methyl 3-hydroxy-6-bromopyrazine-2-carboxylate” is a gray solid with a melting point of 120-122 C .

Scientific Research Applications

Safety And Hazards

“Methyl 3-hydroxy-6-bromopyrazine-2-carboxylate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

“Methyl 3-hydroxy-6-bromopyrazine-2-carboxylate” is a key intermediate in the synthesis of Favipiravir , an antiviral drug that has shown activity against many types of RNA viruses . As such, it may continue to be a crucial compound in the development of antiviral drugs .

properties

IUPAC Name

methyl 5-bromo-2-oxo-1H-pyrazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-6(11)4-5(10)8-2-3(7)9-4/h2H,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFMFCVOODVACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CNC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxylate

CAS RN

21874-61-3
Record name methyl 6-bromo-3-hydroxypyrazine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Concentrated sulphuric acid (5 ml) was stirred and cooled to 2-5° C. and sodium nitrite (0.7 g) added batchwise such that the reaction exotherm did not exceed 10° C. The reaction mixture was allowed to reach room temperature and then warmed to 40° for 2-3 minutes to give a homogeneous solution. The stirred reaction mixture was then cooled to 2°-5° C. and a cooled (2°-5° C.) solution of 2-amino-3-methoxycarbonyl-5-bromopyrazine (JACS, 1949, 71, 2798; 2.32 g) in concentrated sulphuric acid added dropwise so that the reaction temperature did not exceed 5° C. After the addition was complete, the reaction mixture was allowed to warm to 15° C. over three hours and then added dropwise to crushed ice (200 g). The resulting mixture was extracted with ethyl acetate. The organic phase washed with brine, dried with sodium sulphate and evaporated under reduced pressure to give the crude product as a yellow solid. The crude product was used in further experiments without further purification. A portion of the crude product was recrystallised from acetonepetroleum ether (boiling range 60°-80° C.) to give 3-methoxycarbonyl-5-bromopyrazine-2-one as a yellow solid:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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